

Application Notes: β -Cyano-L-alanine in Metabolic Studies

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Compound of Interest

Compound Name: *beta-Cyano-L-alanine*

Cat. No.: B555391

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Introduction

β -Cyano-L-alanine (BCLA) is a non-proteinogenic amino acid found in certain legumes, such as common vetch (*Vicia sativa*).^{[1][2]} In metabolic research, BCLA serves as a critical tool, primarily recognized for its role as a potent inhibitor of key enzymes involved in sulfur amino acid metabolism and as an intermediate in cyanide detoxification in plants.^{[1][3]} Its ability to modulate specific metabolic pathways makes it invaluable for studying the physiological and pathological roles of endogenous signaling molecules like hydrogen sulfide (H_2S) and for investigating mechanisms of neurotoxicity.^{[4][5][6]} These application notes provide an overview of BCLA's mechanisms, applications, and detailed protocols for its use in metabolic studies.

Mechanism of Action

The primary application of β -Cyano-L-alanine in mammalian metabolic studies stems from its function as a reversible inhibitor of cystathione γ -lyase (CSE), one of the principal enzymes responsible for endogenous hydrogen sulfide (H_2S) synthesis.^{[3][4]} H_2S is a gasotransmitter with significant roles in vasodilation, inflammation, and neurotransmission.^[3] By inhibiting CSE, BCLA effectively reduces the biosynthesis of H_2S from its substrate L-cysteine, allowing researchers to investigate the downstream consequences of H_2S depletion.

In plants, BCLA is a central component of the cyanide detoxification pathway.^[1] Cyanide produced during metabolic processes like ethylene synthesis is incorporated into L-cysteine to form BCLA, a reaction catalyzed by β -cyanoalanine synthase (CAS).^{[1][2]} BCLA is then hydrolyzed to asparagine, safely assimilating the cyanide-derived nitrogen.^[1]

Additionally, BCLA exhibits neurotoxic properties at high concentrations (in the millimolar range), acting as an excitotoxin.^{[6][7]} This toxicity is mediated, at least in part, through the N-methyl-D-aspartate (NMDA) class of glutamate receptors, leading to neuronal vacuolation and cell death.^{[6][7]} This aspect is particularly relevant in neurochemical and toxicological studies.

Applications in Metabolic Research

- **Hydrogen Sulfide (H₂S) Signaling:** BCLA is widely used to probe the function of the CSE/H₂S pathway in various physiological systems. By inhibiting H₂S production, researchers can study its role in cardiovascular regulation (e.g., blood pressure control in hemorrhagic shock), angiogenesis, and inflammation.^[3]
- **Cysteine Metabolism:** As BCLA targets a key enzyme in the transsulfuration pathway, it is a useful tool for studying the metabolic flux of cysteine and its downstream products.^[6] This has implications for understanding redox balance, as cysteine is a precursor for the major intracellular antioxidant, glutathione.
- **Neurobiology and Toxicology:** The excitotoxic properties of BCLA are utilized in models of neurodegenerative diseases.^{[6][7]} Studies using BCLA help to elucidate the mechanisms of glutamate receptor-mediated neurotoxicity and explore potential neuroprotective strategies. For instance, it has been used to abolish the protective effects of ethanol in cerebral ischemia/reperfusion injury models.^[8]
- **Plant Metabolism:** In plant science, BCLA and its metabolic enzymes are studied to understand cyanide resistance and nitrogen recycling.^[1]

Data Presentation

Quantitative data from various studies are summarized below for easy reference and comparison.

Table 1: Enzyme Inhibition Data for β-Cyano-L-alanine

Enzyme	Organism/Tissue	IC ₅₀ Value	Reference
Cystathionine γ-lyase (CSE)	Rat Liver	6.5 μM	[3]

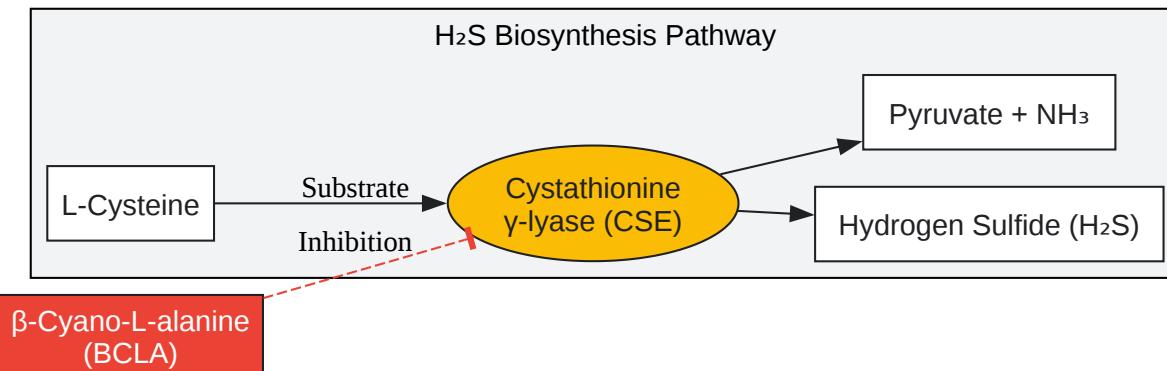
Table 2: Experimental Concentrations of β -Cyano-L-alanine in In Vitro Studies

Model System	Application	Concentration Range	Observed Effect	Reference
Organotypic Cerebral Cortex Cultures	Neurotoxicity Study	2.0 - 10.0 mM	Neuronal vacuolation, chromatin clumping, cell shrinkage	[6][7]
Isolated Mouse Brain Mitochondria	Mitochondrial Respiration	Up to 5 mM	No inhibitory effect on Complex I or Complex IV	[7]

Table 3: Dosing of β -Cyano-L-alanine in In Vivo Studies

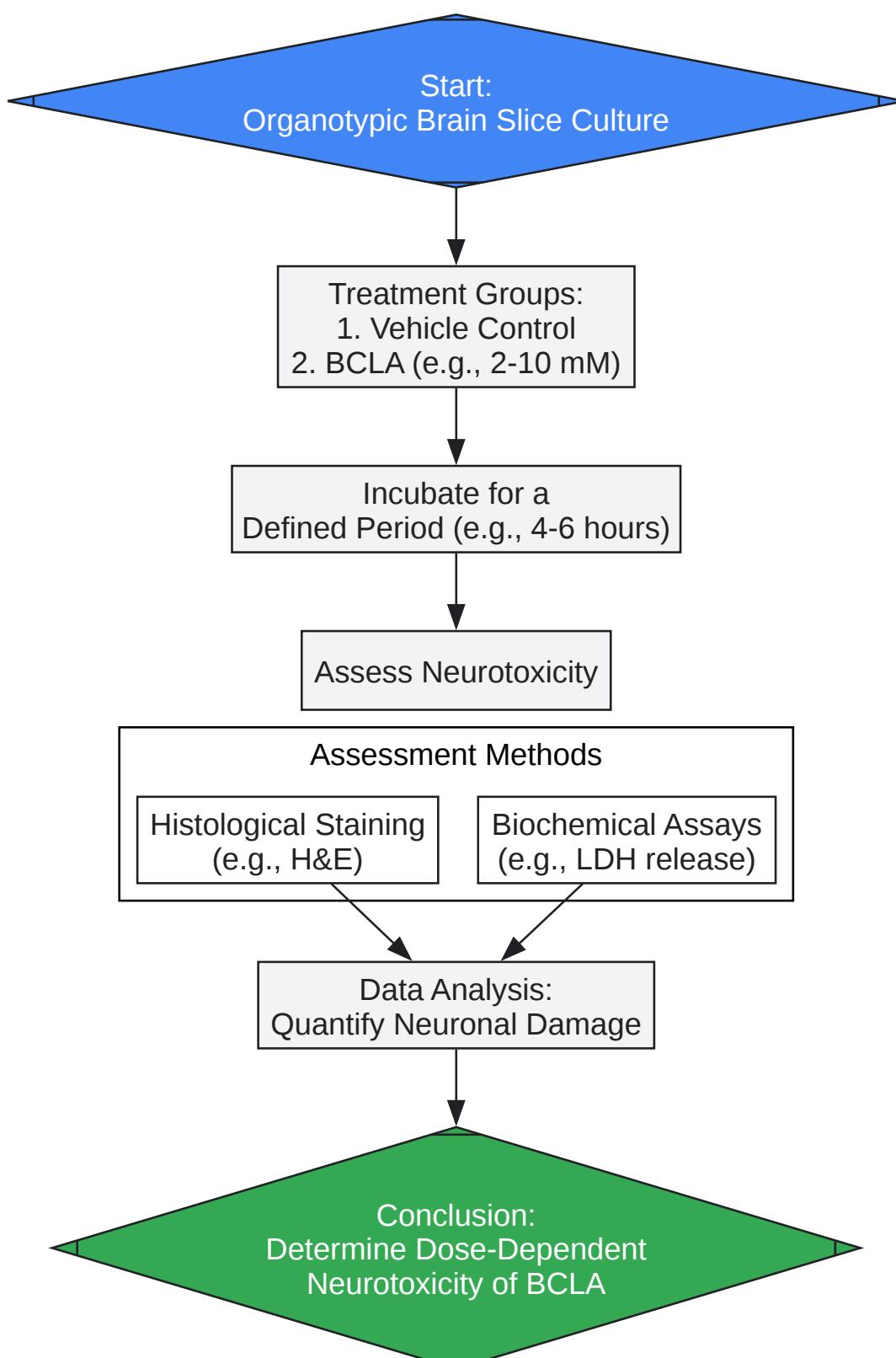
Animal Model	Application	Administration Route	Dosage	Observed Effect	Reference
Rat	Hemorrhagic Shock	-	-	Increased blood pressure by inhibiting H_2S synthesis	[3]
Rat	Cerebral Ischemia/Reperfusion	Intraperitoneal	50 mg/kg	Abolished the neuroprotective effect of ethanol	[8]
Rat	Nociception	-	50 mg/kg	Blocked L-cysteine- and LPS-induced hyperalgesia	[3]

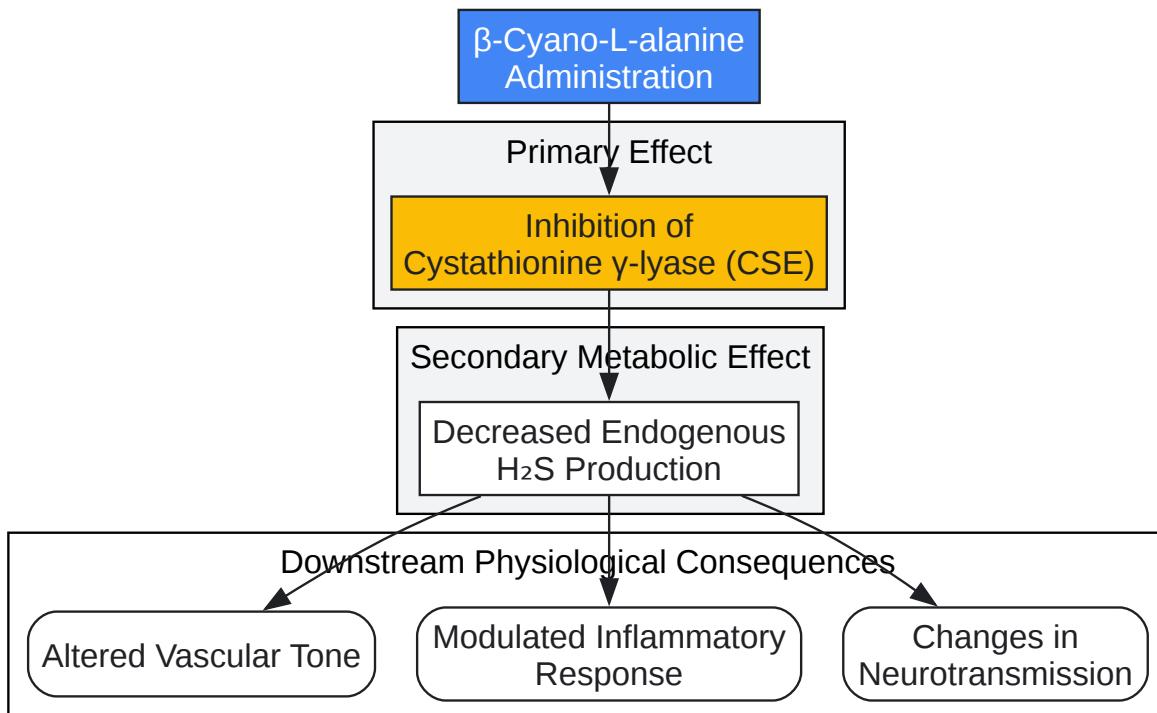
Signaling and Experimental Diagrams



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H₂S biosynthesis pathway and BCLA inhibition mechanism.



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